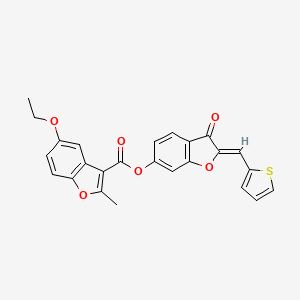

(Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl 5-ethoxy-2-methylbenzofuran-3-carboxylate

Description

The compound (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl 5-ethoxy-2-methylbenzofuran-3-carboxylate features a dihydrobenzofuran core with a thiophen-2-ylmethylene group at the 2-position (Z-configuration) and a 5-ethoxy-2-methylbenzofuran-3-carboxylate ester at the 6-position. This structure combines aromatic heterocycles (benzofuran and thiophene) with substituents that influence electronic, steric, and lipophilic properties. The ethoxy and methyl groups may enhance metabolic stability and membrane permeability compared to simpler analogs .

Properties

IUPAC Name |

[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-1-benzofuran-6-yl] 5-ethoxy-2-methyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18O6S/c1-3-28-15-7-9-20-19(11-15)23(14(2)29-20)25(27)30-16-6-8-18-21(12-16)31-22(24(18)26)13-17-5-4-10-32-17/h4-13H,3H2,1-2H3/b22-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDVMNHZCDQBURL-XKZIYDEJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)OC(=C2C(=O)OC3=CC4=C(C=C3)C(=O)C(=CC5=CC=CS5)O4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC2=C(C=C1)OC(=C2C(=O)OC3=CC4=C(C=C3)C(=O)/C(=C/C5=CC=CS5)/O4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl 5-ethoxy-2-methylbenzofuran-3-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-hydroxybenzaldehyde derivatives.

Introduction of the Thiophene Ring: This step often involves a Knoevenagel condensation reaction between the benzofuran derivative and thiophene-2-carbaldehyde under basic conditions.

Esterification: The final step involves esterification of the intermediate compound with 5-ethoxy-2-methylbenzofuran-3-carboxylic acid using reagents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to form the desired ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing cost-effective reagents and catalysts to minimize production costs.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring and the benzofuran core, using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization of the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Halogenation using bromine or chlorine, nitration using nitric acid, and sulfonation using sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In organic synthesis, (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl 5-ethoxy-2-methylbenzofuran-3-carboxylate can serve as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

This compound may exhibit biological activity due to its structural features. It could be investigated for potential pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry

In materials science, the compound’s unique electronic properties could be explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Its stability and functionalizability make it suitable for creating advanced materials with specific properties.

Mechanism of Action

The mechanism by which (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl 5-ethoxy-2-methylbenzofuran-3-carboxylate exerts its effects depends on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The presence of multiple aromatic rings and functional groups suggests potential interactions with DNA, proteins, or cell membranes, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural differences and calculated properties between the target compound and related analogs:

Key Observations:

Biological Activity

(Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl 5-ethoxy-2-methylbenzofuran-3-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of anticancer and anti-inflammatory therapies. This article synthesizes available research findings regarding its biological activity, mechanisms, and potential therapeutic applications.

Chemical Structure

The compound's structure can be summarized as follows:

- Molecular Formula : C₁₈H₁₈O₄S

- Molecular Weight : 342.40 g/mol

This compound features a benzofuran core, which is known for its diverse biological properties. The thiophenyl and ethoxy substituents contribute to its chemical reactivity and biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran derivatives. For instance:

- Cytotoxicity : Compounds synthesized from similar structures have shown significant cytotoxic effects against various cancer cell lines, including HCT116 (colon cancer) and MIA PaCa2 (pancreatic cancer) cells. The IC₅₀ values for some derivatives were reported as low as 3.27 μM, indicating strong activity against these cell lines .

- Mechanism of Action : The mechanism involves the inhibition of glycogen synthase kinase 3β (GSK3β), which is critical in regulating cell survival and apoptosis pathways. Inhibition of GSK3β leads to the activation of pro-apoptotic factors and suppression of anti-apoptotic signals, contributing to cancer cell death .

Anti-inflammatory Properties

The benzofuran derivatives have also been studied for their anti-inflammatory effects:

- CB₂ Receptor Agonism : Certain benzofuran compounds exhibit selective agonist activity at cannabinoid receptor type 2 (CB₂), which is primarily involved in immune regulation and inflammation. This selectivity reduces the risk of central side effects typically associated with CB₁ receptor activation .

- Preclinical Models : In animal models of inflammation, such as those simulating neuropathic pain, compounds similar to (Z)-3-oxo derivatives demonstrated efficacy without affecting locomotor behavior, suggesting a favorable therapeutic profile for pain management .

Data Tables

| Activity Type | Cell Line | IC₅₀ Value (μM) | Mechanism |

|---|---|---|---|

| Anticancer | HCT116 | 9.71 ± 1.9 | GSK3β inhibition |

| Anticancer | MIA PaCa2 | 7.48 ± 0.6 | GSK3β inhibition |

| Anti-inflammatory | Neuropathic Pain Model | N/A | CB₂ receptor agonism |

Case Studies

- Study on Benzofuran Derivatives : A series of benzofuran derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines. The results indicated that modifications on the benzofuran structure significantly influenced their biological activity, with specific substitutions enhancing potency against cancer cells .

- Molecular Docking Studies : Molecular docking studies conducted on related compounds demonstrated strong binding affinities with GSK3β, suggesting that structural modifications could lead to enhanced anticancer properties through improved receptor interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.